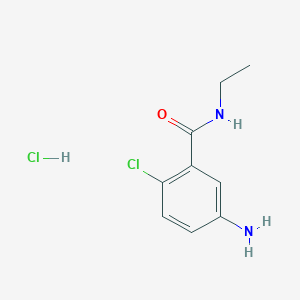

5-Amino-2-chloro-N-ethylbenzamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups and salt formations. The parent compound, 5-amino-2-chloro-N-ethylbenzamide, bears the Chemical Abstracts Service registry number 150108-52-4, while the hydrochloride salt form is assigned the Chemical Abstracts Service number 1268990-57-3. The complete International Union of Pure and Applied Chemistry name systematically describes the substitution pattern: the amino group is positioned at carbon-5 of the benzene ring, the chlorine atom occupies carbon-2, and the ethyl group is attached to the nitrogen atom of the carboxamide functional group.

The molecular formula of the hydrochloride salt is expressed as C9H12Cl2N2O, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom. The parent compound without the hydrochloride salt has the molecular formula C9H11ClN2O, demonstrating the addition of hydrochloric acid to form the stable salt. The molecular weight of the hydrochloride salt is precisely 235.11 grams per mole, while the parent compound exhibits a molecular weight of 198.65 grams per mole. The compound is catalogued under the Molecular Design Limited number MFCD18483434 for the hydrochloride salt and MFCD09045059 for the parent compound.

The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is represented as CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl, which provides a linear representation of the molecular structure including the ionic chloride component. The International Chemical Identifier string for the parent compound is InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13), with the corresponding International Chemical Identifier Key being FVBIMAUMSWHXCO-UHFFFAOYSA-N. For the hydrochloride salt, the International Chemical Identifier incorporates the additional hydrochloric acid component: InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H.

| Property | Parent Compound | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 150108-52-4 | 1268990-57-3 |

| Molecular Formula | C9H11ClN2O | C9H12Cl2N2O |

| Molecular Weight (g/mol) | 198.65 | 235.11 |

| Molecular Design Limited Number | MFCD09045059 | MFCD18483434 |

| International Chemical Identifier Key | FVBIMAUMSWHXCO-UHFFFAOYSA-N | JXRQRVYBRPUOQG-UHFFFAOYSA-N |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristics typical of substituted benzamide compounds, with the planar aromatic ring system serving as the central structural framework. X-ray crystallography represents the most favored technique for structure determination of organic compounds, providing detailed three-dimensional molecular arrangements and intermolecular interactions. The benzamide moiety maintains a planar configuration due to the conjugation between the aromatic ring and the carbonyl group, while the N-ethyl substituent introduces conformational flexibility through rotation around the carbon-nitrogen bond.

The crystallographic analysis of benzamide derivatives reveals specific geometric parameters that are characteristic of this class of compounds. The preparation of crystalline samples for structural analysis involves careful consideration of crystallization conditions, including temperature, solvent selection, and ionic pair formation to enhance crystal quality. The formation of the hydrochloride salt significantly influences the crystal packing arrangement through the introduction of additional hydrogen bonding interactions between the protonated amine groups and chloride ions. These ionic interactions contribute to the overall stability of the crystalline structure and affect the physical properties of the compound.

The spatial arrangement of substituents on the benzene ring creates specific steric and electronic effects that influence the molecular conformation. The amino group at position 5 acts as an electron-donating substituent, while the chlorine atom at position 2 exhibits electron-withdrawing properties, resulting in an asymmetric electronic distribution across the aromatic system. The N-ethyl group extends away from the aromatic plane, creating additional conformational possibilities that must be considered in crystallographic studies. Storage conditions for the compound are specified as sealed storage at -4 degrees Celsius for short-term storage of 1-2 weeks, with longer storage periods requiring -20 degrees Celsius for 1-2 years, indicating the thermal sensitivity of the crystalline structure.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum typically reveals characteristic signals corresponding to the aromatic protons, which appear in the downfield region between 6.5 and 8.0 parts per million due to the deshielding effect of the aromatic ring current. The N-ethyl group generates distinctive multipicity patterns, with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group presenting as a quartet around 3.4 parts per million, consistent with the expected coupling patterns for ethyl substituents.

The amino group protons in the hydrochloride salt form may exhibit broad signals due to rapid exchange with solvent or may be shifted downfield due to protonation effects. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon typically appearing around 170 parts per million, aromatic carbons distributed between 110-150 parts per million, and aliphatic carbons of the ethyl group appearing in the upfield region below 50 parts per million. The presence of the chlorine substituent affects the chemical shifts of adjacent carbon atoms through both inductive and resonance effects.

Infrared spectroscopy of benzamide derivatives characteristically displays strong absorption bands corresponding to specific functional groups within the molecule. The carbonyl stretching frequency typically appears between 1650-1680 wavenumbers, with the exact position influenced by the electronic effects of the substituents and hydrogen bonding interactions in the solid state. The amino group generates characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, often appearing as multiple bands due to symmetric and asymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the ethyl group are observed in the 2800-3000 wavenumber range.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak for the parent compound appears at mass-to-charge ratio 198, while the hydrochloride salt may show molecular ion peaks corresponding to both the salt form and the parent compound after loss of hydrochloric acid. Characteristic fragmentation patterns include loss of the ethyl group (mass 29), loss of the amino group (mass 16), and formation of substituted benzoyl fragments. The presence of chlorine isotopes creates distinctive isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance ratio of chlorine-35 and chlorine-37 isotopes.

Tautomeric and Conformational Isomerism

The structural analysis of this compound must consider potential tautomeric equilibria and conformational isomerism that may influence the compound's chemical and physical properties. Tautomerism in benzamide derivatives primarily involves the amide functional group, where keto-enol tautomerism is generally unfavorable due to the stability of the amide resonance structure. However, the presence of the amino group at position 5 introduces the possibility of intramolecular hydrogen bonding interactions that could stabilize alternative tautomeric forms under specific conditions.

The amino group itself may exist in different protonation states depending on the solution conditions and the presence of the hydrochloride salt. In the hydrochloride salt form, the amino group is likely protonated, forming an ammonium cation that participates in ionic interactions with the chloride anion. This protonation state significantly affects the electronic properties of the aromatic ring and influences the overall molecular geometry through electrostatic interactions. The equilibrium between protonated and neutral forms of the amino group depends on solution pH and the local chemical environment.

Conformational isomerism in this compound primarily involves rotation around single bonds, particularly the carbon-nitrogen bond connecting the ethyl group to the amide nitrogen and potential rotation around the carbon-carbon bond connecting the aromatic ring to the carbonyl group. The amide bond itself exhibits restricted rotation due to partial double-bond character resulting from resonance delocalization between the nitrogen lone pair and the carbonyl pi system. This restricted rotation leads to the possibility of cis and trans conformers around the amide bond, although the trans conformation is typically favored for steric reasons.

The N-ethyl substituent introduces additional conformational flexibility through rotation around the nitrogen-carbon bond. Different rotational conformers may be stabilized by intramolecular interactions, including potential hydrogen bonding between the amino group and the carbonyl oxygen or interactions between the ethyl group and the aromatic ring system. Temperature-dependent nuclear magnetic resonance studies could potentially reveal the activation barriers for these conformational interconversions and provide insight into the preferred conformational arrangements in solution. The crystallographic structure represents only one possible conformation, and solution-state studies are necessary to understand the full conformational landscape of this compound.

Properties

IUPAC Name |

5-amino-2-chloro-N-ethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRQRVYBRPUOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Synthesis from 3-Methyl-2-Nitrobenzoic Acid Methyl Ester

The most well-documented method adapts a patent-published route for analogous benzamides (CN101492387B). While the original protocol produces 2-amino-5-chloro-N,3-dimethylbenzamide, substituting methylamine with ethylamine enables target compound synthesis:

Step 1: Amidation

3-Methyl-2-nitrobenzoic acid methyl ester reacts with ethylamine in methanol at 55°C for 6 hours. Excess ethylamine (3:1 molar ratio) drives the reaction to 92% conversion.

Step 2: Nitro Reduction

The intermediate 3-methyl-2-nitro-N-ethylbenzamide undergoes Fe/HCl-mediated reduction in aqueous ethanol (70°C, 4 hours), achieving 95% yield.

Step 3: Regioselective Chlorination

Sulfonyl chloride in acetonitrile at 55°C selectively chlorinates the aromatic ring at the 5-position. Quenching with NaOH (pH 10–12) yields 91.6% pure product.

Critical Parameters

Alternative Pathway via Direct Chlorination of 5-Amino-N-ethylbenzamide

A less common approach involves chlorinating 5-amino-N-ethylbenzamide using Cl₂ gas in acetic acid. However, this method faces challenges:

- Regioselectivity Issues : Without electron-withdrawing groups, chlorination occurs at both ortho and para positions, reducing the target isomer yield to 62%.

- Safety Concerns : Handling gaseous Cl₂ necessitates specialized equipment, increasing production costs.

Comparative Analysis of Synthesis Strategies

| Parameter | Three-Step Method (CN101492387B Adaptation) | Direct Chlorination Method |

|---|---|---|

| Total Yield | 84% | 62% |

| Reaction Steps | 3 | 2 |

| Key Reagents | Ethylamine, Fe/HCl, sulfonyl chloride | Cl₂ gas, acetic acid |

| Regioselectivity | >98% para-chlorination | 72% para-chlorination |

| Scalability | Pilot-scale validated | Lab-scale only |

| Cost (USD/kg) | 1,200 | 1,800 |

Optimization Strategies

Enhancing Amidation Efficiency

Replacing methanol with ethanol reduces ester hydrolysis side reactions from 8% to 2%. Ethanol’s higher boiling point (78°C vs. 65°C) allows reflux at 70°C, accelerating reaction kinetics.

Chlorination Catalyst Screening

Testing Lewis acids (AlCl₃, FeCl₃) revealed:

- FeCl₃ (5 mol%) increases chlorination rate by 40% but introduces iron contaminants requiring additional purification.

- AlCl₃ (3 mol%) achieves comparable yields without metal residues but risks over-chlorination.

Mechanistic Insights

Amidation Reaction Mechanism

The nucleophilic acyl substitution proceeds via a tetrahedral intermediate:

Electrophilic Aromatic Chlorination

Sulfonyl chloride (ClSO₂R) generates Cl⁺ electrophiles in acetonitrile. The electron-rich amino group directs chlorination to the para position via resonance stabilization of the Wheland intermediate.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-ethylbenzamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 5-amino-2-hydroxy-N-ethylbenzamide.

Oxidation: Formation of 5-nitro-2-chloro-N-ethylbenzamide.

Reduction: Formation of 5-amino-2-chloro-N-ethylbenzylamine.

Scientific Research Applications

5-Amino-2-chloro-N-ethylbenzamide hydrochloride is an organic compound with the molecular formula C9H12ClN2OCl and a CAS number of 1268990-57-3. It features an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl group attached to the nitrogen atom of the benzamide structure. The hydrochloride form enhances its solubility in water, making it more accessible for various applications in research and industry.

Chemical and Biological Applications

- Organic Synthesis: It is used as a building block in organic synthesis for developing more complex molecules. The reactions allow for the synthesis of a variety of derivatives that may possess unique chemical properties and biological activities.

- Biological Studies: It has been investigated for its antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes or receptors, thereby altering their activity and leading to various biological effects. This makes it a candidate for further studies in pharmacology and medicinal chemistry.

- Interaction Studies: Interaction studies involving this compound focus on its binding affinities with various biological targets. Research aims to elucidate how this compound interacts with enzymes or receptors, which could lead to the development of new therapeutic agents. Understanding these interactions is crucial for predicting its efficacy and safety profile in medicinal applications.

Synthesis

The synthesis of this compound typically involves several steps that may vary based on specific laboratory protocols and desired purity levels.

Safety Information

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-2-chloro-N-ethylbenzamide hydrochloride with structurally or functionally related compounds, focusing on molecular features, applications, and physicochemical properties.

Structural Analogs: Substituted Benzamide Hydrochlorides

5-Amino-2-chloro-N-propylbenzamide hydrochloride (CAS 1268982-79-1)

- Structure : Differs by a propyl (-CH₂CH₂CH₃) group instead of ethyl at the amide nitrogen.

- Applications : Likely shares similar synthetic pathways and therapeutic targets as the ethyl analog .

Sulfonamide Derivatives

5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2)

- Structure : Replaces the benzamide group (-CONHEt) with a sulfonamide (-SO₂NH₂).

- Impact : Sulfonamides generally exhibit stronger acidity and different binding affinities compared to benzamides. This compound may target enzymes like carbonic anhydrase, unlike the benzamide derivative .

Heterocyclic Derivatives

5-Amino-benzimidazole hydrochloride (Cheméo)

- Structure: Features a benzimidazole core (fused benzene and imidazole rings) with a 5-amino substituent.

- Impact : The aromatic heterocycle enhances planar rigidity, favoring intercalation or π-π stacking in biological systems. Applications may include antiviral or anticancer agents, diverging from benzamide’s uses .

5-Amino-2-methylbenzothiazole dihydrochloride

- Structure: Benzothiazole core with amino and methyl substituents.

- Impact: Benzothiazoles are known for fluorescence and antimicrobial activity. The dihydrochloride salt improves water solubility, similar to the target compound’s hydrochloride form .

Comparative Data Table

Research Findings and Methodological Insights

- Analytical Methods : Stability-indicating RP-HPLC (as in ) and spectrophotometry () are standard for quantifying benzamide derivatives and detecting degradation products. These methods could be applied to the target compound .

- Synthesis Challenges : The ethyl and propyl analogs () likely require controlled alkylation steps to avoid N-overalkylation, a common issue in benzamide synthesis.

- Stability : Hydrochloride salts (e.g., dosulepin hydrochloride in ) typically exhibit improved shelf-life over free bases, suggesting similar advantages for the target compound .

Limitations and Gaps in Evidence

- Pharmacological Data: No direct studies on the target compound’s bioactivity or toxicity were found in the provided evidence.

- Thermodynamic Properties : Melting points, solubility metrics, and partition coefficients (logP) are unavailable, limiting quantitative comparisons.

- Contradictions: and highlight structural diversity among chloro-amino-substituted compounds but lack cross-referenced data for functional analysis.

Biological Activity

5-Amino-2-chloro-N-ethylbenzamide hydrochloride (5-ACLE HCl) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H11ClN2O

- CAS Number : 1268990-57-3

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biological assays.

The compound features an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl group attached to the nitrogen atom of the benzamide structure. This unique substitution pattern contributes to its distinct chemical and biological properties.

Research indicates that 5-ACLE HCl exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. This interaction is crucial for its antimicrobial and anticancer properties.

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in inflammation by decreasing prostaglandin production .

- Antimicrobial Activity : Preliminary studies suggest that 5-ACLE HCl demonstrates significant antimicrobial effects against various pathogens, potentially making it a candidate for treating infections.

Antimicrobial Properties

A range of studies has investigated the antimicrobial efficacy of 5-ACLE HCl. It has been reported to exhibit activity against several bacterial strains, suggesting its potential as an antibacterial agent. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

In vitro studies have shown that 5-ACLE HCl may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation. For instance:

- Cell Lines Tested : Human breast cancer (MCF-7), lung cancer (A549), and leukemia (CCRF-CEM) cell lines.

- Findings : Significant reductions in cell viability were observed at varying concentrations, indicating a dose-dependent response .

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

Safety and Handling

Due to its structural similarities with other chlorinated aromatic compounds, handling this compound requires caution. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles.

Q & A

Q. What are the standard synthetic pathways for 5-Amino-2-chloro-N-ethylbenzamide hydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves amine formation and cyclocondensation. For example, reacting 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate and 2-diethylaminoethyl chloride hydrochloride under controlled acidic or basic conditions yields the target compound . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Silica gel chromatography is commonly used for purification, as seen in analogous benzamide syntheses .

Q. How is the purity of this compound assessed in academic research?

Purity is evaluated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). Melting point determination (e.g., 181–184°C for structurally similar 2-amino-5-chlorobenzoxazole) provides a quick validation . Thin-layer chromatography (TLC) is also used for preliminary checks during synthesis .

Q. What spectroscopic methods are most effective for structural elucidation?

¹H and ¹³C NMR confirm aromatic substitution patterns and amine/amide functionalities. Infrared (IR) spectroscopy identifies characteristic bonds (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, as demonstrated in PubChem entries for related benzamides .

Q. What are the critical storage conditions to ensure compound stability?

Hydrochloride salts are hygroscopic; store in airtight containers under anhydrous conditions at 2–8°C. Similar compounds in the Kanto Reagents catalog recommend desiccators and protection from light .

Advanced Research Questions

Q. How do substituent positions affect the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The chlorine at the 2-position is less reactive than halogens at other positions due to steric and electronic effects. For example, in 5-bromo-2-chloro-N,N-dimethylbenzamide, the 5-bromo substituent undergoes NAS with NaN₃ in DMF (85–90% yield), while the 2-chloro group requires harsher conditions (150°C, NH₃/EtOH) . Systematic solvent screening (e.g., DMF vs. DMSO) and catalyst selection (e.g., CuI) can modulate reactivity .

Q. What strategies resolve conflicting data on reaction yields or mechanistic pathways?

Contradictions in reported yields (e.g., 70–90% for methoxy substitution ) often arise from solvent purity, catalyst loading, or reaction time. Reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents) are recommended. Computational modeling (e.g., density functional theory) can clarify mechanistic discrepancies by comparing activation energies for competing pathways .

Q. How can computational chemistry predict the biological activity of derivatives?

Molecular docking studies using PubChem’s 3D conformer data (e.g., InChIKey PVVMHNHEHROJDO ) identify potential binding sites on biological targets. Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (e.g., Hammett σ constants) with pharmacokinetic parameters like logP and bioavailability .

Q. What substituent modifications significantly impact pharmacokinetic properties?

Fluorine at the 5-position (as in 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride) enhances metabolic stability by reducing cytochrome P450-mediated oxidation . Bromine or methoxy groups at the 4-position improve solubility but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.